N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carbonyl]amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5/c1-14-2-4-15(5-3-14)11-26-12-16(6-9-20(26)27)21(28)24-25-22(29)23-17-7-8-18-19(10-17)31-13-30-18/h2-10,12H,11,13H2,1H3,(H,24,28)(H2,23,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWFKSXSHSTAHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be synthesized from catechol and formaldehyde under acidic conditions to form the methylenedioxy bridge.
Synthesis of the Dihydropyridine Ring: The Hantzsch dihydropyridine synthesis is often employed, involving the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Coupling Reactions: The benzo[d][1,3]dioxole derivative is then coupled with the dihydropyridine intermediate using appropriate coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Hydrazinecarboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch reactors with rigorous quality control measures.
Chemical Reactions Analysis
Reaction Mechanisms
The compound exhibits multiple reactive sites due to its structural complexity, enabling diverse chemical transformations. Key reaction types include:
1.1 Nucleophilic Substitution
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The hydrazinecarboxamide moiety (-NH-NH-C=O) undergoes nucleophilic attack, particularly under alkaline conditions, leading to substitution reactions.
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The carbonyl group (C=O) in the dihydropyridine ring may participate in condensation reactions with nucleophiles like amines or alcohols.
1.2 Hydrolysis
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Hydrolytic cleavage of the amide bond (-CO-NH-) is possible under acidic or basic conditions, yielding carboxylic acid derivatives.
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The dihydropyridine ring (6-oxo group) may undergo hydrolysis to form pyridine derivatives, though this requires specific catalytic conditions .
1.3 Dihydropyridine Ring Reactions
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The 6-oxo-1,6-dihydropyridine system is susceptible to:
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Microbial Hydroxylation : Analogous to pyridine-2-carboxylic acid transformations, suggesting regioselective hydroxylation pathways for ring activation .
Biological Transformations
While direct biological data for this compound is limited, structural analogs suggest:
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Enzymatic Hydrolysis : Potential cleavage of the amide bond by proteases or amidases.
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Metabolic Oxidation : The dihydropyridine ring may undergo oxidative metabolism in vivo, affecting pharmacokinetic profiles .
Reaction Conditions and Purification
Stability and Reactivity
The compound’s stability depends on environmental factors:
Scientific Research Applications
Biological Activities
Recent studies have highlighted the compound's potential in several key areas:
Antimicrobial Activity
Research indicates that derivatives of hydrazinecarboxamides exhibit antimicrobial properties. For example, compounds similar to N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide have shown effectiveness against various bacterial strains, including:
- Gram-positive bacteria : Such as Staphylococcus aureus.
- Gram-negative bacteria : Including Escherichia coli.
Enzyme Inhibition
The compound has been studied for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the treatment of neurodegenerative diseases like Alzheimer's. The inhibition profiles suggest that it may be competitive with established drugs like rivastigmine .
Anticancer Potential
Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanisms are believed to involve apoptosis induction and cell cycle arrest, making them candidates for further development in cancer therapies .
Case Study 1: Antimicrobial Efficacy
A study evaluated several hydrazinecarboxamide derivatives for their antimicrobial activities against bacterial pathogens. The results indicated that certain modifications to the hydrazine structure significantly enhanced activity against resistant strains .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of related compounds, revealing their potential to mitigate oxidative stress in neuronal cells. This suggests a promising avenue for treating neurodegenerative disorders .
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, altering their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[d][1,3]dioxol-Containing Hydrazide Derivatives
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide () shares the benzo[d][1,3]dioxol group and hydrazide linker but replaces the dihydropyridine core with a pyrazole ring. Key differences include:
- Bioactivity : While bioactivity data for the target compound is unavailable, pyrazole carbohydrazides are often explored for antimicrobial or anticancer properties due to their electrophilic carbonyl and aromatic systems .
- Spectral Data : The IR spectrum of the pyrazole analog shows a strong CN stretch at 2,219 cm⁻¹, whereas the dihydropyridine derivative’s carbonyl (C=O) stretch would likely appear near 1,675 cm⁻¹, as seen in similar dihydropyridines (e.g., , compound 11a: 1,675 cm⁻¹ for C=O) .
Dihydropyridine-Based Carboxamides
2-(4-N,N-Dimethylbenzylidenehydrazinyl)-1,6-dihydro-4-isobutyl-1-methyl-6-oxopyrimidine-5-carbonitrile () features a 6-oxo-1,6-dihydropyrimidine core, analogous to the dihydropyridine in the target compound. Structural and functional contrasts include:
- Synthesis : Both compounds employ carbodiimide-mediated coupling (e.g., EDCI/HOBT in ) for amide bond formation, but the pyrimidine derivative uses a benzylidenehydrazine intermediate, whereas the target compound’s synthesis likely involves a dihydropyridine-carboxylic acid precursor .
Isoxazolo-Pyridine Carboxamides
N-(3-Chlorophenyl)-4-(2-hydroxyphenyl)-3,6-dimethyl-4,7-dihydroisoxazolo[5,4-b]pyridine-5-carboxamide () replaces the dihydropyridine with an isoxazolo-pyridine system. Notable distinctions:
- Electronic Properties: The isoxazole ring introduces additional electronegativity, which may alter redox behavior compared to the dihydropyridine’s conjugated enone system .
- Biological Implications : Isoxazolo-pyridines are frequently investigated for anti-inflammatory activity, whereas dihydropyridines are more commonly associated with calcium channel modulation or kinase inhibition .
Data Tables for Structural and Functional Comparison
Table 1: Key Structural Features and Spectral Data
Discussion of Structural Influences on Properties
- Electron-Withdrawing Effects : The dihydropyridine’s 6-oxo group increases electrophilicity, which may enhance interactions with nucleophilic residues in enzyme active sites .
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step processes including the formation of hydrazine derivatives and subsequent coupling reactions with substituted dioxole and dihydropyridine moieties. Specific synthetic pathways have been documented in literature, utilizing methods such as aldol condensation and cyclization to achieve the desired structure .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties . For instance, studies have shown that related benzo[d][1,3]dioxole derivatives possess strong antiproliferative effects against various cancer cell lines including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The IC50 values for these compounds were reported to be lower than those of standard chemotherapeutics like doxorubicin, suggesting a promising therapeutic potential .
The mechanisms underlying the anticancer activity of these compounds include:
- Inhibition of EGFR : Compounds targeting the epidermal growth factor receptor (EGFR) have shown efficacy in reducing tumor growth by blocking downstream signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : Studies utilizing annexin V-FITC assays demonstrated that these compounds can induce apoptosis in cancer cells by modulating mitochondrial pathways and affecting proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : Analysis of cell cycle progression indicated that treatment with these compounds results in G0/G1 phase arrest, thereby inhibiting further cell division.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. The presence of the benzo[d][1,3]dioxole moiety is crucial for enhancing anticancer activity. Substituents on the dihydropyridine ring also play a significant role in modulating potency and selectivity against different cancer types .
Case Studies
Several case studies have documented the efficacy of similar compounds in preclinical settings:
- Study on HepG2 Cells : A derivative with a similar backbone exhibited an IC50 value of 2.38 µM against HepG2 cells, significantly outperforming doxorubicin (IC50 = 7.46 µM). Mechanistic studies revealed enhanced apoptosis through caspase activation .
- Combination Therapy Potential : Research has indicated that combining these hydrazinecarboxamide derivatives with existing chemotherapeutic agents could result in synergistic effects, improving overall therapeutic outcomes .
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions optimize yields?
Methodological Answer: The synthesis typically involves multi-step condensation and cyclization reactions. Key steps include:
- Acid chloride coupling : Reacting hydrazine intermediates with activated carbonyl groups (e.g., acid chlorides) in chloroform or DMF, using triethylamine as a base to neutralize HCl .
- Cyclization : Refluxing in solvents like acetic anhydride/acetic acid (3:1) with sodium acetate to form the 1,6-dihydropyridine ring .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from DMF/water mixtures .
Q. Critical Conditions :
Q. Which spectroscopic techniques confirm structural integrity, and what key spectral markers are diagnostic?
Methodological Answer:
Q. Validation Tips :
- Use 2D NMR (HMBC, COSY) to resolve overlapping signals in aromatic regions .
- Compare experimental vs. computed spectra (DFT) for conformational validation .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis yields amid conflicting literature data?
Methodological Answer: Apply Bayesian optimization or heuristic algorithms to screen variables:
- Variables : Catalyst loading, solvent polarity, stoichiometry.
- Case Study : A DoE model for a similar dihydropyridine system improved yield from 57% to 82% by adjusting temperature (70→90°C) and reducing reaction time (24→12 hrs) .
- Statistical Tools : Use JMP or MODDE software for response surface modeling.
Q. Conflict Resolution :
Q. How can structural ambiguities in the hydrazinecarboxamide moiety be resolved experimentally?
Methodological Answer:
- X-ray Crystallography : Resolve conformation (e.g., E/Z isomerism) using single crystals grown via vapor diffusion (hexane/ethyl acetate) .
- Dynamic NMR : Monitor temperature-dependent shifts (e.g., coalescence at 120°C for rotamers) .
- Computational DFT : Compare calculated vs. observed NOE correlations for spatial arrangement .
Q. What mechanistic insights explain regioselectivity in 1,6-dihydropyridine ring formation?
Methodological Answer:
- Nucleophilic Attack : The 4-methylbenzyl group directs cyclization via steric and electronic effects, favoring C-3 carbonyl activation .
- Catalytic Role of Yb(OTf)₃ : Stabilizes the transition state through Lewis acid interactions with the amide oxygen, lowering activation energy .
- Kinetic Studies : Monitor intermediates via LC-MS to identify rate-determining steps (e.g., enolate formation) .
Q. How do substituents on the benzo[d][1,3]dioxol-5-yl moiety influence bioactivity or stability?
Methodological Answer:
- SAR Strategies :
- Stability Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
